
1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.4030 g/mol . This compound is characterized by the presence of methoxy, methyl, and octyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3-dimethoxy-5-methylbenzene with an octyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and octyloxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-5-methylbenzene: Lacks the octyloxy group, making it less hydrophobic.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains different substituents, leading to variations in chemical reactivity and applications.
Uniqueness
1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its chemical behavior and interactions with other molecules.
Properties
CAS No. |
880359-22-8 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-dimethoxy-5-methyl-2-octoxybenzene |
InChI |
InChI=1S/C17H28O3/c1-5-6-7-8-9-10-11-20-17-15(18-3)12-14(2)13-16(17)19-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
VHKCMLVQZBPERV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


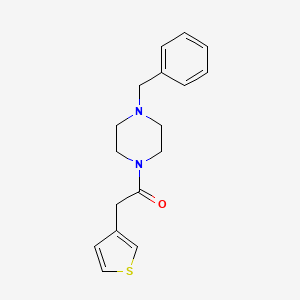
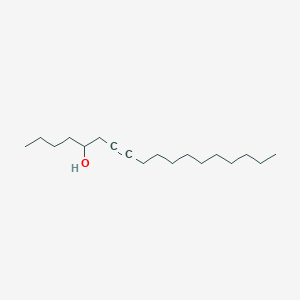
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
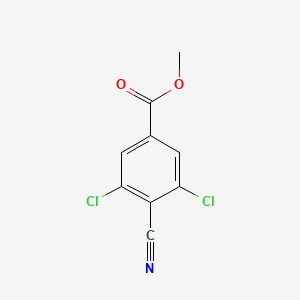
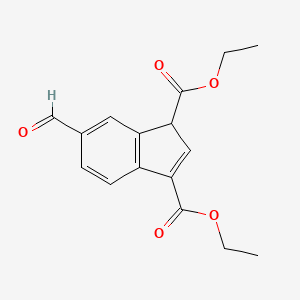
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
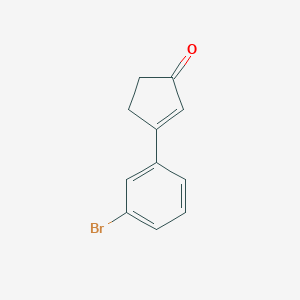
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
